
3-(4-Hydroxymethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxymethylphenyl)phenol, 95% (3-HMPP), also known as 3-hydroxy-4-methylbenzyl alcohol, is an aromatic compound with a phenolic group in its structure. It is an important chemical intermediate and has been used in various industrial and pharmaceutical applications. It is a colorless to pale yellow liquid with a strong odor. 3-HMPP is soluble in water and alcohols and is used as a solvent for organic synthesis.
Scientific Research Applications
3-HMPP has been used in various scientific research applications, including the synthesis of pharmaceuticals, the synthesis of dyes, and the study of the mechanism of action of drugs. It has also been used to synthesize a variety of polymers, such as polyurethanes and polyesters. Additionally, 3-HMPP has been used in the study of the mechanism of action of enzymes and in the synthesis of metal complexes.
Mechanism of Action
3-HMPP is a phenolic compound and is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins and thromboxanes, which are mediators of inflammation. By inhibiting the activity of this enzyme, 3-HMPP can reduce the production of these mediators and thus reduce inflammation.
Biochemical and Physiological Effects
3-HMPP has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to have antioxidant, anti-allergic, and anti-cancer effects. Additionally, 3-HMPP has been shown to have protective effects against oxidative stress and to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-HMPP in laboratory experiments is its low cost and ease of availability. Additionally, it is a relatively stable compound and can be stored for long periods of time. The main limitation is that it is a relatively toxic compound and should be handled with care.
Future Directions
Future research on 3-HMPP should focus on its potential therapeutic applications, such as its use as an anti-inflammatory and analgesic agent. Additionally, further studies should be conducted to investigate its potential as an antioxidant and its effect on the risk of cardiovascular disease. Additionally, research should be conducted to investigate the potential of 3-HMPP as an anti-cancer agent. Finally, research should be conducted to investigate the potential of 3-HMPP as a photoprotectant.
Synthesis Methods
3-HMPP is produced by the hydroxyalkylation of 4-methylphenol with formaldehyde in the presence of an acid catalyst. The reaction is carried out in aqueous solution at a temperature of 80–90 °C. The reaction is highly exothermic and the reaction time is usually less than 1 hour. The product is then isolated by distillation and the purity is determined by gas chromatography.
properties
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8,14-15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMFSJLKUBAQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477464 |
Source


|
| Record name | 4-(3-Hydroxyphenyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxyphenyl)benzyl alcohol | |
CAS RN |
606939-93-9 |
Source


|
| Record name | 4-(3-Hydroxyphenyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


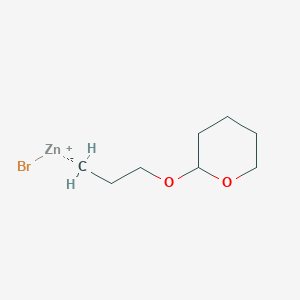
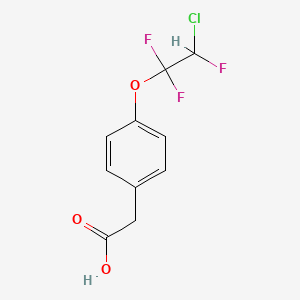

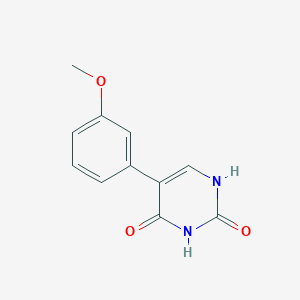
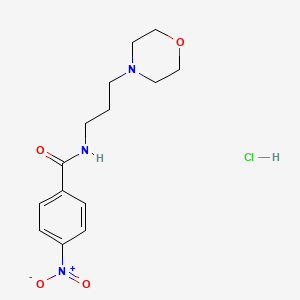
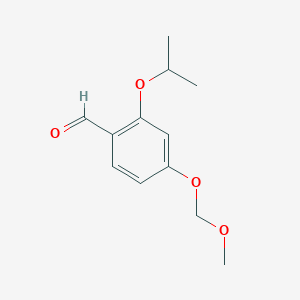

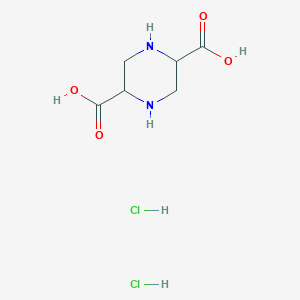
![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)



